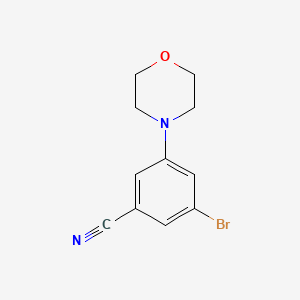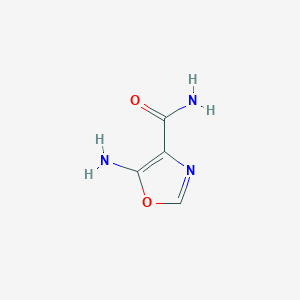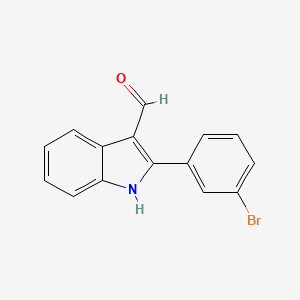
6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Overview
Description
The compound “6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, substituted pyridines can be synthesized via various methods, including the remodeling of (Aza)indole/Benzofuran skeletons . Boronic acids, which might be related to the bromophenyl group in the compound, can be used as building blocks and synthetic intermediates .Scientific Research Applications
Heterocyclic Synthesis and Applications :
- It serves as an intermediate in the synthesis of complex molecules. For instance, Frangatos and Taurins (1959) demonstrated its role in the formation of pyridinium hydroxide betaines, highlighting its significance in heterocyclic chemistry (Frangatos & Taurins, 1959).
- Additionally, Wang et al. (2017) identified it as a crucial intermediate in the synthesis of apixaban, an anticoagulant, emphasizing its pharmaceutical relevance (Wang et al., 2017).
Structural and Spectral Analysis :
- Research by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) focused on the synthesis and antimicrobial activity of thio-substituted derivatives, underscoring its utility in creating bioactive compounds (Gad-Elkareem et al., 2011).
- Bahgat, Jasem, and El‐Emary (2009) conducted theoretical and experimental investigations into its structure and vibrational spectra, contributing to a deeper understanding of its chemical properties (Bahgat et al., 2009).
Chemical Interactions and Properties :
- Quiroga et al. (2010) explored its involvement in forming hydrogen-bonded dimers and chains of rings in molecular structures, which is crucial for understanding its role in crystal engineering and molecular assembly (Quiroga et al., 2010).
- Kumar and Babu (2009) studied its extraction using various solvents, providing insights into its separation and purification processes, which are vital for industrial applications (Kumar & Babu, 2009).
Synthetic Transformations :
- Cottet et al. (2004) demonstrated its use in regioexhaustive functionalizations, converting it into various carboxylic acids, highlighting its versatility in synthetic organic chemistry (Cottet et al., 2004).
- Ghosh, Savitha, and Bharadwaj (2004) described its reactivity with Zn(II) salts under different conditions, revealing its potential in coordination chemistry and metal-organic frameworks (Ghosh et al., 2004).
properties
IUPAC Name |
6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQUMPLKIIOYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)




